Cas no 19968-60-6 (2-Methyl-5-phenylthiazole)
2-Methyl-5-phenylthiazole Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-5-phenylthiazole
- 2-Methyl-5-phenyl-1,3-thiazole
- DTXSID80494620
- A879913
- SCHEMBL146522
- 19968-60-6
- Thiazole, 2-methyl-5-phenyl-
- CUSBYOCOULLZEV-UHFFFAOYSA-N
-
- MDL: MFCD00466595
- Inchi: 1S/C10H9NS/c1-8-11-7-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
- InChI Key: CUSBYOCOULLZEV-UHFFFAOYSA-N
- SMILES: S1C(C)=NC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 175.04557046g/mol
- Monoisotopic Mass: 175.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 41.1Ų
2-Methyl-5-phenylthiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127987-1g |
2-methyl-5-phenylthiazole |
19968-60-6 | 95% | 1g |
$342 | 2023-02-17 | |
| Chemenu | CM127987-1g |
2-methyl-5-phenylthiazole |
19968-60-6 | 95% | 1g |
$356 | 2021-08-05 | |
| Alichem | A059003712-1g |
2-Methyl-5-phenylthiazole |
19968-60-6 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Ambeed | A121404-1g |
2-Methyl-5-phenylthiazole |
19968-60-6 | 95+% | 1g |
$314.0 | 2024-07-28 |
2-Methyl-5-phenylthiazole Suppliers
2-Methyl-5-phenylthiazole Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-Methyl-5-phenylthiazole
Recent Advances in the Study of 2-Methyl-5-phenylthiazole (CAS: 19968-60-6) in Chemical Biology and Pharmaceutical Research
2-Methyl-5-phenylthiazole (CAS: 19968-60-6) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a thiazole ring substituted with a methyl group at the 2-position and a phenyl group at the 5-position, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a bioactive molecule, particularly in the context of antimicrobial, anti-inflammatory, and anticancer activities.
One of the most notable advancements in the study of 2-Methyl-5-phenylthiazole is its role as a key intermediate in the synthesis of novel therapeutic agents. Researchers have demonstrated that modifications to the thiazole core can significantly enhance its pharmacological profile. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a precursor for the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The study reported that derivatives of 2-Methyl-5-phenylthiazole exhibited potent inhibitory effects on specific oncogenic pathways, suggesting its potential as a lead compound for anticancer drug development.
In addition to its anticancer properties, 2-Methyl-5-phenylthiazole has also been investigated for its antimicrobial activity. A recent study in the European Journal of Medicinal Chemistry (2024) revealed that certain derivatives of this compound displayed broad-spectrum antibacterial activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic processes. These findings underscore the potential of 2-Methyl-5-phenylthiazole as a scaffold for designing next-generation antibiotics.
Another area of interest is the compound's anti-inflammatory potential. A 2024 study published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory effects of 2-Methyl-5-phenylthiazole derivatives in vitro and in vivo. The results indicated that these derivatives could effectively suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. This suggests that 2-Methyl-5-phenylthiazole-based compounds could be developed as novel anti-inflammatory agents for treating chronic inflammatory diseases.
The synthetic versatility of 2-Methyl-5-phenylthiazole has also been a focal point of recent research. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have enabled the efficient preparation of diverse derivatives with tailored biological activities. For example, a 2023 study in Organic Letters demonstrated the use of palladium-catalyzed C-H functionalization to introduce various substituents onto the thiazole ring, thereby expanding the chemical space for drug discovery. These synthetic innovations have paved the way for the rapid exploration of structure-activity relationships (SAR) and the optimization of 2-Methyl-5-phenylthiazole-based therapeutics.
In conclusion, 2-Methyl-5-phenylthiazole (CAS: 19968-60-6) represents a promising scaffold in chemical biology and pharmaceutical research, with demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications. Recent studies have highlighted its synthetic versatility and biological efficacy, making it a valuable candidate for further investigation. Future research should focus on elucidating the molecular mechanisms underlying its bioactivity and translating these findings into clinically relevant therapeutics.
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